molecular formula C10H11F2NO B1185295 N-(2,5-difluorophenyl)butanamide

N-(2,5-difluorophenyl)butanamide

Cat. No.: B1185295
M. Wt: 199.201
InChI Key: AIGKDCKPAMTFOV-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)butanamide is a fluorinated aromatic amide derivative characterized by a butanamide backbone substituted with a 2,5-difluorophenyl group. The fluorine atoms at the 2- and 5-positions of the phenyl ring likely enhance metabolic stability and modulate electronic properties compared to non-fluorinated analogs .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.201

IUPAC Name

N-(2,5-difluorophenyl)butanamide

InChI

InChI=1S/C10H11F2NO/c1-2-3-10(14)13-9-6-7(11)4-5-8(9)12/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

AIGKDCKPAMTFOV-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC(=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The provided evidence lists three structurally related butanamide derivatives (compounds m , n , and o ) from Pharmacopeial Forum (2017). These compounds share a core butanamide structure but differ significantly in substitution patterns and stereochemistry. Below is a detailed comparison:

Table 1: Structural Comparison of N-(2,5-difluorophenyl)butanamide and Analogs

Compound Key Substituents/Features Potential Functional Implications
This compound - 2,5-Difluorophenyl group
- No stereochemical centers described
- Enhanced lipophilicity and metabolic stability
- Potential for π-π interactions in target binding
Compound m - (2S,4S,5S) stereochemistry
- 2,6-Dimethylphenoxy acetamido group
- Hydroxy, diphenylhexan backbone
- Stereospecific enzyme inhibition
- Increased bulk for receptor selectivity
Compound n - (2R,4R,5S) stereochemistry
- Similar acetamido and hydroxy groups as m
- Altered binding affinity due to stereochemical inversion
- Potential for different pharmacokinetics
Compound o - (2R,4S,5S) stereochemistry
- Hybrid features of m and n
- Intermediate solubility and target engagement
- Possible dual activity profiles

Key Findings:

Fluorination Impact : Unlike compounds m , n , and o , this compound lacks complex stereochemical centers and bulky substituents. Its fluorine atoms may confer distinct electronic effects (e.g., electron-withdrawing) that influence solubility and binding interactions compared to methyl or hydroxy groups in the analogs .

Stereochemical Complexity: Compounds m, n, and o exhibit intricate stereochemistry, which is critical for their biological activity.

Research Implications and Limitations

  • Pharmacological Potential: this compound’s fluorinated aromatic system may offer advantages in CNS drug design, where fluorine is often used to enhance blood-brain barrier penetration . However, the absence of in vitro or in vivo data in the provided evidence precludes definitive conclusions.
  • Comparative Drawbacks : The analogs m , n , and o demonstrate how stereochemistry and bulky substituents can refine activity, but these features also complicate synthesis and scalability. The target compound’s simplicity may mitigate such challenges.

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